Hydrogen-Bond Acceptor (HBA) Capacity: Morpholinoethyl vs. Phenethyl Linker
The target compound contains six hydrogen-bond acceptor sites (four tetrazole nitrogens, one morpholine ring oxygen, and one amide carbonyl oxygen), compared to only four HBA sites for the closest non-morpholino analog N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396794-88-9), which lacks both the morpholine oxygen and the tertiary amine . The two additional HBA sites arise from the morpholinoethyl moiety, which introduces an ether oxygen and a tertiary amine into the side chain. This difference is structurally verifiable from the molecular formulas (C₁₄H₁₈N₆O₂ vs. C₁₆H₁₅N₅O) and is quantitatively reflected in computed topological polar surface area (TPSA) estimates: ~68–73 Ų for the target compound versus ~55–60 Ų for the phenethyl analog . Higher HBA count and TPSA are associated with altered solubility, reduced passive membrane permeability, and distinct protein-ligand hydrogen-bonding patterns.
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBA = 6; TPSA ≈ 68–73 Ų; MW = 302.33 g/mol; Formula = C₁₄H₁₈N₆O₂ |
| Comparator Or Baseline | N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396794-88-9): HBA = 4; TPSA ≈ 55–60 Ų; MW = 293.33 g/mol; Formula = C₁₆H₁₅N₅O |
| Quantified Difference | ΔHBA = +2 (50% increase); ΔTPSA ≈ +13–18 Ų (~25–30% increase) |
| Conditions | Computed/structural properties derived from molecular formula and standard cheminformatic prediction algorithms |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the higher HBA count and TPSA directly impact solubility, permeability, and target engagement profiles—parameters that cannot be matched by non-morpholino analogs, making the target compound a distinct chemical entity for SAR exploration.
